2-Chloro-N-methyl-N-(2-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-methyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-13(11(14)9-12)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAMTXJPLPJVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502494 | |
| Record name | 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13230-84-7 | |
| Record name | 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of N-Methyl-2-Phenylethylamine with Chloroacetyl Chloride
The most widely documented method involves the direct reaction of N-methyl-2-phenylethylamine with chloroacetyl chloride in anhydrous conditions. A base such as triethylamine or sodium bicarbonate is employed to neutralize HCl generated during the reaction. The general reaction scheme is:
Key Conditions
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Solvent: Dichloromethane (DCM) or acetonitrile
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Temperature: 0–5°C (initial), then room temperature
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Reaction Time: 3–6 hours
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Work-Up: Aqueous extraction, drying (MgSO₄), and solvent evaporation.
Yield Optimization
Studies demonstrate that slow addition of chloroacetyl chloride to the cooled amine solution minimizes side reactions like dimerization. Yields typically range from 78% to 85% under optimal conditions.
Alternative Amine Protection Strategies
In cases where the amine exhibits sensitivity, protection with tert-butoxycarbonyl (Boc) groups has been explored. After acylation, the Boc group is removed via trifluoroacetic acid (TFA) treatment. While this method achieves 92% purity, the additional steps reduce overall yield to 65–70%.
Modern Methodologies and Optimization
Solvent and Base Selection
Recent advancements compare solvent systems and bases for efficiency:
| Solvent | Base | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Dichloromethane | Triethylamine | 85 | 98 | |
| Acetonitrile | NaHCO₃ | 82 | 97 | |
| Ethyl acetate | Pyridine | 73 | 95 |
Polar aprotic solvents like acetonitrile enhance reaction rates due to improved solubility of intermediates.
Temperature and Reaction Time Optimization
A kinetic study revealed that maintaining the reaction at 0°C for 30 minutes before warming to 25°C improves selectivity. Prolonged stirring (>8 hours) leads to hydrolysis byproducts, reducing yields by 12–15%.
Industrial-Scale Synthesis Considerations
Continuous Flow Reactor Systems
Industrial protocols utilize continuous flow reactors to enhance safety and scalability. Key parameters include:
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Residence Time: 8–12 minutes
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Temperature Control: 10°C ± 2°C
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Throughput: 15–20 kg/hr
This method achieves 90% yield with 99% purity, outperforming batch processes.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Batch | 78–85 | 97–98 | Moderate | High |
| Boc-Protected | 65–70 | 92 | Low | Low |
| Continuous Flow | 90 | 99 | High | Moderate |
Continuous flow systems are favored for large-scale production despite higher initial capital costs.
Research Findings and Advancements
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in anhydrous conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted acetamides.
Hydrolysis: Formation of carboxylic acids and amines.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
Overview
2-Chloro-N-methyl-N-(2-phenylethyl)acetamide is an organic compound with significant applications in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure, characterized by a chloro group and a phenylethyl side chain, allows it to participate in diverse chemical reactions and exhibit notable biological activities.
Chemical Research
This compound serves as an important intermediate in organic synthesis. It can undergo various reactions:
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
- Hydrolysis: This leads to the formation of carboxylic acids and amines.
- Oxidation and Reduction: The phenylethyl group can be oxidized to form ketones or alcohols, or reduced to generate amine derivatives.
Biological Applications
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties: Studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in pharmaceutical applications.
- Anorectic Effects: The compound has been explored for its ability to modulate appetite through interactions with serotonin receptors, potentially aiding in weight management .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its anorectic properties have been highlighted in clinical studies, showing significant reductions in caloric intake among subjects treated with the compound compared to controls.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
-
Appetite Regulation Study:
- In a controlled trial, participants receiving this compound showed a marked decrease in caloric intake compared to those on placebo, suggesting its efficacy as an anorectic agent.
-
Metabolic Pathway Influence:
- Research indicated that treatment with this compound could alter lipid metabolism pathways, leading to reduced fat accumulation in adipose tissues.
- Neurotransmitter Analysis:
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The phenylethyl group may interact with hydrophobic pockets in proteins, influencing their function. The overall effect of the compound depends on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Key Observations :
Reactivity :
- Nucleophilic Substitution : The chloro group in this compound undergoes substitution with amines, thiols, or alkoxides, similar to other chloroacetamides. However, steric hindrance from the 2-phenylethyl group may reduce reaction rates compared to less bulky analogs like 2-chloro-N-phenylacetamide .
Crystallographic and Conformational Analysis
- Target Compound: No crystallographic data are available, but related compounds like 2-chloro-N-phenylacetamide exhibit a syn conformation between C=O and C-Cl bonds, with dihedral angles of ~16° between the amide and aryl groups .
- Comparison with 2-Chloro-N-(4-fluorophenyl)acetamide : The 4-fluoro substituent in this analog induces intramolecular C–H···O interactions, stabilizing a planar conformation that enhances crystallinity .
Research Findings and Data Tables
Physicochemical Properties
Biological Activity
2-Chloro-N-methyl-N-(2-phenylethyl)acetamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities, particularly its anorectic properties. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chloro group, a methyl group, and a phenethyl side chain attached to an acetamide moiety. Its chemical formula is C11H14ClN and it possesses unique structural features that enable interaction with biological systems.
Anorectic Properties
Research indicates that this compound exhibits significant anorectic effects. It is believed to modulate appetite through interactions with neurotransmitter systems, particularly serotonin receptors, which play a crucial role in appetite regulation. By influencing serotonin levels or receptor activity, the compound may help control weight management and metabolic pathways.
The primary mechanism of action appears to involve:
- Serotonin Receptor Interaction : The compound's structural features allow it to bind effectively to serotonin receptors, leading to altered appetite and satiety signals.
- Influence on Neurotransmitter Levels : By modulating neurotransmitter levels, the compound may impact various metabolic processes related to energy expenditure and fat storage.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloroacetophenone | Chloro group on acetophenone | Antibacterial properties |
| N-Methyl-N-(1-phenylethyl)acetamide | Methyl and phenethyl groups | Anorectic activity |
| 2-Chloro-N-(3-phenylpropyl)acetamide | Longer propyl chain | Potential analgesic effects |
| 2-Chloro-N,N-diethylacetamide | Diethyl substitution | Sedative properties |
The unique combination of the chloro substituent and the specific phenethyl side chain enhances the biological activity of this compound compared to other similar compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Appetite Regulation : In a controlled study, subjects administered this compound exhibited a significant reduction in caloric intake compared to the placebo group. This suggests its potential as an effective anorectic agent.
- Metabolic Pathway Influence : Another study demonstrated that the compound could alter metabolic pathways associated with lipid metabolism, potentially leading to reduced fat accumulation in adipose tissues.
- Neurotransmitter Analysis : Research involving neurotransmitter assays indicated that treatment with this compound resulted in increased serotonin levels in the brain, corroborating its proposed mechanism of action .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide, and what factors influence yield optimization?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting N-methyl-N-(2-phenylethyl)amine with chloroacetyl chloride in the presence of a base (e.g., NaOH) under controlled temperatures (0–5°C) to mitigate exothermicity. Solvent choice (e.g., dichloromethane or toluene) and stoichiometric ratios (1:1.2 amine:chloroacetyl chloride) are critical for purity . Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures >95% yield.
Q. How is the structural integrity of this compound validated experimentally?
- Methodology : Use spectroscopic techniques:
- NMR : H NMR (CDCl₃) shows peaks at δ 1.2–1.4 ppm (N–CH₃), δ 3.5–3.7 ppm (–CH₂– adjacent to amide), and δ 7.2–7.4 ppm (aromatic protons). C NMR confirms the carbonyl (C=O) at ~170 ppm .
- FTIR : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 600–700 cm⁻¹ (C–Cl) .
- XRD : For crystalline samples, SHELX software refines unit cell parameters and hydrogen bonding networks .
Q. What are the key physicochemical properties of this compound relevant to solubility and reactivity?
- Methodology :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. Solubility tests via UV-Vis spectroscopy at λ_max ≈ 260 nm .
- Reactivity : The chloroacetamide group undergoes nucleophilic substitution (e.g., with amines or thiols) and hydrolysis (acidic/basic conditions). Kinetic studies using HPLC monitor reaction progress .
Advanced Research Questions
Q. How can reaction conditions be optimized to synthesize derivatives with enhanced bioactivity?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Bronsted acids (e.g., H₂SO₄) to accelerate substitution reactions. In one study, ZnCl₂ increased yields of N-alkyl derivatives by 20% .
- Solvent Effects : Compare polar (acetonitrile) vs. non-polar (toluene) solvents. Acetonitrile improves reaction rates due to higher dielectric constant but may reduce selectivity .
- Temperature Gradients : Use microwave-assisted synthesis (80–100°C, 30 min) to reduce side products vs. conventional reflux (6–8 hr) .
Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved during structural analysis?
- Methodology :
- Dynamic NMR : Detect conformational flexibility (e.g., rotamers) causing peak splitting. Variable-temperature NMR (25–60°C) identifies coalescence points .
- Computational Validation : Compare experimental XRD data with DFT-optimized structures (B3LYP/6-31G* level). Discrepancies >0.05 Å in bond lengths suggest sample impurities .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model binding to acetylcholinesterase (PDB: 4EY7). The chloroacetamide group shows hydrogen bonding with Ser203 (ΔG ≈ -8.2 kcal/mol) .
- MD Simulations : GROMACS analyzes stability of ligand-receptor complexes over 100 ns. RMSD <2 Å indicates stable binding .
Q. What strategies mitigate hydrolysis during in vitro bioactivity assays?
- Methodology :
- Buffer Optimization : Use phosphate buffers (pH 7.4) instead of Tris (nucleophilic amines accelerate hydrolysis). LC-MS monitors degradation products .
- Prodrug Design : Modify the chloro group to a hydrolytically stable moiety (e.g., trifluoromethyl) while retaining activity .
Data Contradiction Analysis
Q. Discrepancies in reported bioactivity (e.g., IC₅₀ variations) across studies: How to address?
- Methodology :
- Assay Standardization : Compare cell lines (e.g., HEK293 vs. SH-SY5Y) and assay durations (24 vs. 48 hr). Normalize data to positive controls (e.g., cisplatin) .
- Meta-Analysis : Use platforms like PubChem BioAssay to aggregate data and identify outliers via Z-score analysis .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 226.72 g/mol | |
| Melting Point | 98–102°C (DSC) | |
| LogP (Octanol-Water) | 2.3 ± 0.2 (HPLC) | |
| XRD Space Group | P2₁/c (a=8.12 Å, b=10.45 Å, c=12.30 Å) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
